3-Chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Overview
Description
“3-Chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications
Synthesis and Characterization
- Pyrazolo[1,5-a]pyrimidines, including derivatives like the one , have shown significant biological activities in medicine. Research by Xu Li-feng (2011) focuses on the synthesis and characterization of new pyrazolo[1,5-a]pyrimidine derivatives, highlighting their potential in medicinal chemistry (Xu Li-feng, 2011).
Chemical Reactions and Structural Studies
- Research led by J. Golec et al. (1992) explores tricyclic heteroaromatic systems containing bridgehead nitrogen atoms, including pyrazolo[3,4-d]pyrimidines, to understand their chemical reactions and structural properties (J. Golec et al., 1992).
Regioselective Synthesis
- Miha Drev et al. (2014) studied the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, emphasizing the importance of this class of compounds in synthetic chemistry (Miha Drev et al., 2014).
Potential in Pharmacology
- A study by G. Auzzi et al. (1983) synthesized pyrazolo[1,5-a]pyrimidines to investigate their anti-inflammatory properties. Their findings suggest the potential of these compounds in developing non-steroidal anti-inflammatory drugs (G. Auzzi et al., 1983).
Antitumor Activities
- Jin Liu et al. (2020) reported on the synthesis of a pyrazolo[1,5-a]pyrimidine compound showing marked inhibition against cancer cell lines, indicating its potential use in cancer therapy (Jin Liu et al., 2020).
Amplifiers of Phleomycin
- Research by D. J. Brown et al. (1979) on pyrazolo[3,4-d]pyrimidine derivatives as amplifiers of phleomycin offers insights into their application in enhancing the effectiveness of this antibiotic (D. J. Brown et al., 1979).
Optical Properties
- Felipe S. Stefanello et al. (2022) examined the optical properties of trifluoromethylated pyrazolo[1,5-a]pyrimidines, contributing to the understanding of their photophysical behavior (Felipe S. Stefanello et al., 2022).
These studies illustrate the multifaceted applications of 3-Chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine in fields such as synthetic chemistry, pharmacology, and material science.
Scientific Research Applications of this compound
Synthesis and Characterization
This compound is part of the pyrazolo[1,5-a]pyrimidine class, known for their synthesis and characterization. Xu Li-feng (2011) reported the synthesis of three new 6-arylsubstituted pyrazolo[1,5-a] pyrimidine derivatives, highlighting the methods and characterization techniques for these compounds (Xu Li-feng, 2011).
Antitumor Activity
In the field of cancer research, Jin Liu Jin Liu, Juan Zhao Juan Zhao, and Jiu fu Lu Jiu fu Lu (2020) synthesized a similar compound, demonstrating its marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, showcasing its potential as an anticancer agent (Jin Liu Jin Liu et al., 2020).
Pharmacological Properties
Research by A. Rahmouni et al. (2016) on related pyrazolopyrimidines derivatives highlighted their potential as anticancer and anti-5-lipoxygenase agents, suggesting similar pharmacological applications for this compound (A. Rahmouni et al., 2016).
Synthetic Routes and Biological Interest
Badr Jismy et al. (2018) described a novel two-step synthesis for trifluoromethylated pyrazolo[1,5-a]pyrimidines, pointing out their significance in biological studies. This underscores the importance of developing efficient synthetic routes for compounds like this compound in biological research (Badr Jismy et al., 2018).
Optical Properties
Felipe S. Stefanello et al. (2022) explored the photophysical properties of 5-(alkyl/aryl/heteroaryl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, which can be analogously related to this compound, providing insights into their optical absorption and emission characteristics (Felipe S. Stefanello et al., 2022).
Future Directions
Properties
IUPAC Name |
3-chloro-7-[chloro(difluoro)methyl]-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F5N3/c1-7-12(16)13-23-10(6-11(14(17,18)19)25(13)24-7)8-2-4-9(5-3-8)15(20,21)22/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODQQMUFRXMWGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F5N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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